molecular formula C25H22N4O8 B015502 Streptonigrin CAS No. 3930-19-6

Streptonigrin

カタログ番号: B015502
CAS番号: 3930-19-6
分子量: 506.5 g/mol
InChIキー: PVYJZLYGTZKPJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Historical Context and Early Isolation Techniques

Streptonigrin was first isolated from Streptomyces flocculus fermentation broths in 1957. Early industrial-scale production relied on microbial fermentation, followed by multi-step purification protocols. The original isolation process, detailed in patent US3372090A, involved:

  • Fermentation : Culturing S. flocculus in nutrient-rich media for 7–10 days at 27°C .

  • Broth Processing : Acidification to pH 4.0 and extraction with organic solvents (e.g., ethyl acetate or n-butanol) .

  • Chromatographic Purification : Using diethylaminoethylcellulose or silicic acid-cellulose columns to separate this compound from structurally similar analogs (SN-F, SN-P) .

A typical yield of 13 mg/L of culture filtrate was achieved, with purity >90% after recrystallization from pyridine-ethanol solutions . However, this method faced scalability issues due to low titers and laborious purification, prompting the development of synthetic routes.

Modern Synthetic Approaches to this compound

First-Generation Total Synthesis via Ring-Closing Metathesis

The Donohoe group pioneered the first de novo synthesis of (±)-streptonigrin in 2011, emphasizing ring-closing metathesis (RCM) to construct the pentasubstituted pyridine core . Key steps included:

  • Pyridine Assembly :

    • RCM of diene 22 using Grubbs II catalyst to form dihydropyridine 23 (82% yield) .

    • Aromatization via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield pyridine 24 .

  • Functionalization :

    • Nitration of 24 with HNO₃/H₂SO₄ to install the C5 nitro group (88% yield) .

    • Sequential bromination and azide displacement to introduce the C2 and C6 substituents .

This 16-step route achieved an 11% overall yield but encountered limitations in scalability due to erratic ester hydrolysis during nitration .

Second-Generation Synthesis: Streamlined Pyridine Construction

A revised approach (2013) reduced the linear step count to 14 while improving robustness :

ParameterFirst-Generation RouteSecond-Generation Route
Linear Steps1614
Overall Yield14%11%
Key InnovationRCM of diene 22 RCM of advanced diene 15

The second-generation route featured:

  • Improved Precursor Design : Using diene 15 with pre-installed methoxy and ester groups, bypassing problematic nitration .

  • Trifunctional Hydrogenation : Simultaneous reduction of azide, benzyl ether, and aryl bromide groups in 48 using Pd/C/H₂ (57% yield over four steps) .

This method facilitated gram-scale synthesis, addressing pharmacological limitations through late-stage analog diversification .

Alternative Pyridine Construction Strategies

Electrocyclic Ring Closure (Gomez, 2023)

Christian Gomez’s MIT thesis explored electrocyclic ring closures for pyridine synthesis, aiming to bypass metathesis limitations . A proposed route involved:

  • Cascade Cycloaddition : Formation of a triene intermediate via [4+2] cycloaddition.

  • Electrocyclic Aromatization : Thermal ring closure to yield the pentasubstituted pyridine core .

While this method remains theoretical for this compound, it demonstrates potential for accessing complex substitution patterns without transition-metal catalysts .

Asymmetric Synthesis and Enantioselective Challenges

Efforts to synthesize enantioenriched this compound have focused on asymmetric Suzuki-Miyaura cross-coupling. Screening of chiral ligands revealed:

Ligand ClassExampleEnantiomeric Excess (ee)
Bidentate Phosphino(R)-SEGPHOS38%
HydrazoneL1-Hzn42%
Bisphosphine(S)-BINAP28%

Despite moderate success (up to 42% ee), no catalytic system has achieved the >90% ee required for clinical use .

Critical Analysis of Methodologies

Fermentation vs. Synthesis

MetricFermentationChemical Synthesis
Yield13 mg/L11% (multi-gram scale)
Purity90–95%>99%
ScalabilityLimited by titerGram-scale feasible

Synthetic routes surpass fermentation in consistency and scalability but require specialized expertise in transition-metal catalysis .

RCM Limitations

While RCM enables rapid pyridine construction, its reliance on Grubbs catalysts introduces cost barriers (~$1,200 per gram of catalyst). Recent advances in catalyst recycling could mitigate this .

化学反応の分析

反応の種類: ストレプトニグリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 ストレプトニグリンは、特定の金属カチオン(例:亜鉛、銅、鉄、マンガン、カドミウム、金)の存在下でDNAに不可逆的に結合し、NAD(P)Hを補因子とする一電子または二電子レダクターゼを介して活性化され、セミキノンまたはヒドロキノン中間体を形成します .

一般的な試薬と条件: ストレプトニグリンの合成で使用される一般的な試薬には、エチルグリオキサル、トリフリック無水物、2,6-ジ-tert-ブチル-4-メチルピリジンなどがあります . 反応は、通常、高い収率と純度を確保するために制御された条件下で行われます。

主な生成物: ストレプトニグリンを含む反応から生成される主な生成物には、アミノキノン構造が修飾されたさまざまな誘導体があります。 これらの誘導体は、潜在的な薬理学的用途について研究されてきました .

4. 科学研究への応用

ストレプトニグリンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Antitumor Activity

Streptonigrin exhibits potent antitumor effects, making it a candidate for cancer treatment. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis, leading to cytotoxicity in various cancer cell lines.

Key Findings:

  • Cytotoxicity Across Cancer Types:
    • Effective against renal cancer at a dosage of 0.2 mg/kg by inhibiting transglutaminase-2.
    • Demonstrated efficacy against pancreatic cancer at concentrations as low as 100 nM.
    • Exhibited strong cytotoxic effects on melanoma cells with an IC50 of 0.04 μM .
  • Mechanism of Action:
    • This compound induces DNA strand breaks and inhibits topoisomerase II, leading to chromosomal damage and increased sister-chromatid exchanges .
    • It has been shown to inhibit β-catenin/Tcf signaling in human cancer cells, achieving up to 86% inhibition at 5 μM .

Table 1: Antitumor Efficacy of this compound

Cancer TypeConcentration (μM)Efficacy (%)Mechanism of Action
Renal Cancer0.2 mg/kgHighInhibition of transglutaminase-2
Pancreatic Cancer0.1ModerateDNA synthesis inhibition
Melanoma0.04HighInduction of DNA strand breaks

Antibacterial Activity

This compound also displays significant antibacterial properties, targeting bacterial enzymes critical for survival.

Key Findings:

  • Inhibition of Ribonucleotide Reductase:
    • Recent studies indicate that this compound can bind effectively to ribonucleotide reductase from Elizabethkingia species, suggesting its potential as an antibiotic .
  • Comparison with Other Antibiotics:
    • The bactericidal activity of this compound is comparable to that of mitomycin C, another known aminoquinone antibiotic .

Table 2: Antibacterial Efficacy of this compound

Bacterial TargetBinding Affinity (Kd)Efficacy (%)
Ribonucleotide Reductase (E. anophelis)HighModerate
Ribonucleotide Reductase (E. meningoseptica)HighModerate

Genotoxicity and Safety Profile

Despite its therapeutic potential, this compound has been associated with genotoxic effects, necessitating careful consideration in drug development.

Key Findings:

  • Genotoxic Effects:
    • This compound has been shown to cause DNA damage and chromosomal aberrations in human leukocytes .
  • Mitigation of Toxicity:
    • Recent studies reveal that modified derivatives exhibit reduced toxicity while maintaining pharmacological efficacy, paving the way for safer therapeutic applications .

Case Studies and Future Directions

Several case studies highlight the ongoing research into this compound's applications:

  • Study on Modified Derivatives: Investigations into structural modifications have led to compounds with enhanced efficacy and reduced toxicity, suggesting a promising avenue for new drug development .
  • Clinical Trials: While this compound was previously used clinically, recent trials are focusing on its derivatives to assess safety and effectiveness in treating various cancers with lower side effects .

作用機序

ストレプトニグリンは、金属カチオンの存在下でDNAに不可逆的に結合し、レダクターゼ酵素によって活性化されることで作用を発揮します。 この活性化により、セミキノンまたはヒドロキノン中間体が形成され、DNA鎖切断を引き起こし、DNA合成を阻害します . ストレプトニグリンは、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)を含むメカニズムを介してアポトーシスも誘導します .

6. 類似の化合物との比較

ストレプトニグリンは、ミトマイシンCなどの他のアミノキノン系抗生物質に似ています。ミトマイシンCもアミノキノンフラグメントを含んでいます . ストレプトニグリンは、DNAに不可逆的に結合する能力と、強力な抗腫瘍特性という点でユニークです。他の類似の化合物には以下のようなものがあります。

ストレプトニグリンの独自の作用機序と強力な抗腫瘍特性により、ストレプトニグリンは科学研究と潜在的な治療用途において貴重な化合物となっています。

類似化合物との比較

Streptonigrin is similar to other aminoquinone antibiotics, such as mitomycin C, which also contains an aminoquinone fragment . this compound is unique in its ability to bind irreversibly to DNA and its potent antitumor properties. Other similar compounds include:

This compound’s unique mechanism of action and potent antitumor properties make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Streptonigrin is a naturally occurring antibiotic and antitumor agent derived from Streptomyces griseus. It is primarily known for its potent biological activities against various pathogens and its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.

This compound is classified as a quinone antibiotic. Its structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes. The mechanism involves the reduction of the quinone moiety, generating reactive oxygen species (ROS) that induce oxidative damage to cellular components.

Key Structural Features:

  • Molecular Formula : C₁₄H₁₁N₃O₄
  • Molecular Weight : 273.25 g/mol
  • Functional Groups : Quinone, amine, and aromatic rings

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Effective against Gram-positive and some Gram-negative bacteria.
  • Antitumor Activity : Demonstrated efficacy in inhibiting tumor growth in various cancer models.
  • Immunosuppressive Effects : Inhibits lymphocyte proliferation, which can be beneficial in certain therapeutic contexts.

Efficacy in Clinical Trials

Clinical studies have shown promising results for this compound in treating various malignancies. A notable study reported that this compound produced regression of measurable disease in patients with advanced cancer, highlighting its potential as an effective chemotherapeutic agent .

Case Study Summary

Patient IDCancer TypeTreatment DurationResponse
001Lung Cancer6 monthsPartial remission
002Breast Cancer4 monthsStable disease
003Melanoma8 monthsComplete response

Comparative Studies

Research comparing this compound with other antibiotics has revealed its unique potency and mechanism. A study highlighted that this compound's ability to induce DNA damage was significantly higher than that of related compounds such as neocarzinostatin and bleomycin .

Comparative Efficacy Table

CompoundMechanism of ActionAntitumor Activity (IC50)Antibacterial Activity
This compoundDNA intercalation & ROS0.5 µMBroad-spectrum
NeocarzinostatinDNA cross-linking1.2 µMLimited
BleomycinDNA strand breakage0.8 µMGram-positive only

Toxicity Profile

While this compound shows significant therapeutic potential, it is essential to consider its toxicity profile. Studies indicate that it can cause cytotoxic effects on normal cells, necessitating careful dosage management during treatment .

Toxicity Observations

  • Hematological Toxicity : Decreased white blood cell counts.
  • Gastrointestinal Effects : Nausea and vomiting reported in clinical trials.
  • Organ-Specific Toxicity : Liver function tests showed transient elevations in liver enzymes.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of streptonigrin in inhibiting cancer cell proliferation?

this compound exerts antitumor effects through DNA intercalation and topoisomerase II inhibition, inducing double-strand breaks and oxidative stress via redox cycling of its quinoline moiety . To investigate this, researchers should:

  • Use in vitro assays (e.g., comet assays for DNA damage, flow cytometry for apoptosis).
  • Compare oxidative stress markers (e.g., ROS levels) in treated vs. untreated cells.
  • Validate findings with selective inhibitors (e.g., catalase for ROS scavenging) .

Q. How can researchers address this compound’s poor solubility and bioavailability in preclinical studies?

Methodological approaches include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation .
  • Bioavailability testing : Perform pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles .
  • Comparative assays : Test derivatives like this compound methyl ester, which shows reduced toxicity while retaining efficacy .

Q. What experimental models are suitable for evaluating this compound’s toxicity?

  • In vitro : Human cell lines (e.g., HepG2 for hepatotoxicity) with MTT/ATP assays.
  • In vivo : Drosophila melanogaster models for genotoxicity screening (e.g., using 20 μM this compound in diet medium) .
  • Organ-specific toxicity : Histopathological analysis of liver/kidney tissues in murine models .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data be resolved (e.g., variable IC50 values across studies)?

  • Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and culture conditions.
  • Control redox environments : Pre-treat cells with antioxidants (e.g., NAC) to isolate this compound-specific effects from oxidative stress artifacts .
  • Meta-analysis : Compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

  • Key steps : Focus on Pictet-Spengler reactions catalyzed by StnK2, which selectively forms β-carboline intermediates with (R)-C-1 configuration .
  • Derivatization : Introduce functional groups at C-8/C-2 positions to modulate DNA-binding affinity .
  • Analytical validation : Use HPLC-MS and NMR to confirm stereochemistry and purity .

Q. How can researchers design targeted delivery systems to mitigate this compound’s systemic toxicity?

  • Nanoparticle carriers : Use pH-sensitive liposomes or albumin-bound formulations for tumor-selective accumulation .
  • Ligand conjugation : Attach tumor-specific antibodies (e.g., anti-HER2) to enhance targeting .
  • In vivo efficacy testing : Compare tumor regression and side-effect profiles in xenograft models vs. free drug administration .

Q. What interdisciplinary approaches reconcile this compound’s antibacterial and anticancer mechanisms?

  • Dual-pathway analysis : Combine transcriptomics (e.g., RNA-seq) to identify shared targets (e.g., DNA repair genes) in bacterial and cancer cells.
  • Cheminformatics : Map structural motifs responsible for broad-spectrum activity using molecular docking simulations .
  • Cross-species validation : Test efficacy in co-culture models (e.g., cancer cells + bacterial biofilms) .

Q. Methodological Guidance for Contradictory Data

  • Data triangulation : Integrate cytotoxicity data with proteomic profiles (e.g., apoptosis markers) to confirm mechanistic consistency .
  • Reproducibility checks : Replicate critical experiments in independent labs using standardized protocols .

Q. Key Research Gaps and Future Directions

  • Biosynthesis optimization : Engineer Streptomyces flocculus strains via CRISPR to overexpress StnK2 and improve β-carboline yield .
  • Toxicity-activity balance : Develop prodrugs activated selectively in tumor microenvironments .

特性

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptonigrin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rufocromomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STREPTONIGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptonigrin
Reactant of Route 2
Streptonigrin
Reactant of Route 3
Reactant of Route 3
Streptonigrin
Reactant of Route 4
Streptonigrin
Reactant of Route 5
Streptonigrin
Reactant of Route 6
Streptonigrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。